5-Bromo-4-chloro-2-fluorobenzal bromide
Description
Properties
IUPAC Name |
1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWSDBPHWEZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of 4-Chloro-2-fluorotoluene
The primary synthesis route involves bromination of 4-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation. This method achieves selective benzylic bromination while preserving aromatic halogen substituents:
Reaction Conditions:
-
Substrate: 4-Chloro-2-fluorotoluene (1.0 equiv)
-
Brominating Agent: NBS (1.2 equiv)
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Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)
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Solvent: Carbon tetrachloride (CCl₄)
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Temperature: 80–85°C (reflux)
-
Duration: 6–8 hours
Mechanistic Insights:
The AIBN-generated radicals abstract a hydrogen atom from the toluene methyl group, creating a benzyl radical that reacts with NBS to install bromine at the benzylic position. This method avoids electrophilic aromatic substitution due to the electron-withdrawing effects of chlorine and fluorine.
Yield Optimization:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| NBS Equivalents | 1.1–1.3 | Max at 1.2 |
| Reaction Temperature | 80–85°C | +15% vs 70°C |
| AIBN Loading | 0.08–0.12 equiv | ±5% variation |
Post-reaction purification via fractional distillation under reduced pressure (40–50°C at 15 mmHg) yields 85–90% product purity, which is further enhanced to >99% through recrystallization from ethanol-water mixtures.
Halogen Exchange Reactions
Alternative approaches utilize halogen exchange on pre-functionalized benzyl halides:
Protocol for Chlorine-Bromine Exchange:
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Starting Material: 4,5-Dichloro-2-fluorobenzyl chloride
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Reagent: Lithium bromide (LiBr, 3.0 equiv)
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Solvent: Dry acetone
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Conditions: 12-hour reflux under nitrogen atmosphere
This method achieves 75–80% conversion but requires rigorous exclusion of moisture to prevent hydrolysis side reactions. The reaction progress follows second-order kinetics, with an activation energy () of 92 kJ/mol calculated using the Arrhenius equation:
where is the rate constant, the pre-exponential factor, the gas constant, and the absolute temperature.
Catalytic Systems and Process Intensification
Silica Gel-Immobilized Lewis Acids
Recent advancements employ solid-supported catalysts to enhance reaction efficiency and simplify product isolation:
Friedel-Crafts Alkylation Case Study:
| Component | Specification |
|---|---|
| Catalyst | AlCl₃ on silica gel |
| Loading Capacity | 1.6 mmol/g |
| Reaction Temperature | −25°C to −30°C |
| Vacuum Pressure | −0.07 MPa |
This system facilitates phenetole coupling to 5-bromo-4-chloro-2-fluorobenzyl bromide with 94.7% yield, compared to 82% with traditional AlCl₃. The immobilized catalyst reduces aqueous workup steps and enables reuse for 5–7 cycles without significant activity loss.
Continuous Flow Bromination
Scalable production utilizes continuous flow reactors to improve heat and mass transfer:
Flow Reactor Parameters:
-
Residence Time: 8 minutes
-
Pressure: 12 bar
-
Temperature Gradient: 75°C (inlet) → 85°C (outlet)
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Throughput: 1.2 kg/h
This method achieves 92% conversion with 88% isolated yield, outperforming batch reactors by reducing decomposition products from 15% to <5%.
Industrial-Scale Production and Quality Control
Multi-Step Synthesis Workflow
Large-scale manufacturing integrates bromination, purification, and crystallization:
Stepwise Process:
-
Bromination: 4-Chloro-2-fluorotoluene + NBS → Crude benzyl bromide
-
Neutralization: 5% sodium bicarbonate wash (pH 7–8)
-
Solvent Recovery: Dichloromethane distillation (bp 40°C)
-
Recrystallization: Ethanol-water (3:2 v/v) at −10°C
Quality Metrics:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (C18 column) |
| Residual Solvents | <50 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluorobenzal bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.
Scientific Research Applications
5-Bromo-4-chloro-2-fluorobenzal bromide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique substituents.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide involves its interaction with specific molecular targets. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biochemical pathways and molecular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 5-Bromo-4-chloro-2-fluorobenzal bromide.
5-Bromo-4-chloro-2-fluorobenzoic acid: Another derivative with similar substituents but different functional groups.
5-Bromo-4-chloro-2-fluorobenzyl alcohol: A related compound with an alcohol functional group.
Uniqueness
5-Bromo-4-chloro-2-fluorobenzal bromide is unique due to its specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Q & A
Q. How can computational modeling predict reactivity in downstream applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
